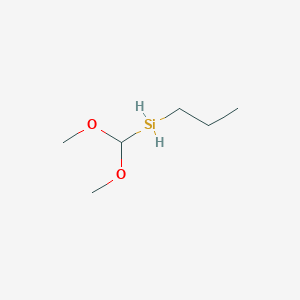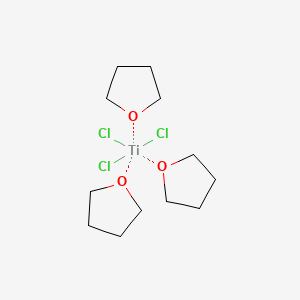
oxolane;trichlorotitanium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound with the Chemical Identifier (CID) 2734853 is known as Fludarabine-Cl. It is a synthetic compound that has shown significant potential in scientific research, particularly in the field of cancer treatment. Fludarabine-Cl is known for its inhibitory effects on RNA adenosine deaminase 1 (ADAR1), making it a valuable tool in the study and potential treatment of cancer and tumor-related diseases .
準備方法
Synthetic Routes and Reaction Conditions: Fludarabine-Cl is synthesized through a series of chemical reactions involving the introduction of chlorine, fluorine, and nitrogen atoms into a purine base structure. The synthesis typically involves the use of various reagents and catalysts under controlled conditions to ensure the desired chemical transformations.
Industrial Production Methods: Industrial production of Fludarabine-Cl involves large-scale chemical synthesis using optimized reaction conditions to maximize yield and purity. The process includes multiple purification steps to remove impurities and ensure the final product meets the required specifications for research and potential therapeutic use .
化学反応の分析
Types of Reactions: Fludarabine-Cl undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Substitution reactions involve the replacement of specific atoms or groups within the molecule with other atoms or groups.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcomes.
Major Products Formed: The major products formed from these reactions include various derivatives of Fludarabine-Cl with modified functional groups, which can be used for further research and development .
科学的研究の応用
Fludarabine-Cl has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions to study its reactivity and potential for creating new compounds.
Biology: Investigated for its effects on biological systems, particularly its inhibitory effects on RNA adenosine deaminase 1 (ADAR1).
Medicine: Explored for its potential therapeutic applications in the treatment of cancer and tumor-related diseases.
Industry: Utilized in the development of new pharmaceuticals and other chemical products
作用機序
Fludarabine-Cl exerts its effects by inhibiting RNA adenosine deaminase 1 (ADAR1), an enzyme involved in the editing of RNA molecules. By inhibiting this enzyme, Fludarabine-Cl can interfere with the normal function of RNA, leading to the disruption of cellular processes that are essential for the growth and proliferation of cancer cells. This mechanism makes it a promising candidate for cancer treatment .
類似化合物との比較
Fludarabine Phosphate: Another derivative of Fludarabine with similar inhibitory effects on ADAR1.
Cladribine: A compound with a similar structure and mechanism of action, used in the treatment of certain types of leukemia.
Pentostatin: Another purine analog with inhibitory effects on adenosine deaminase.
Uniqueness: Fludarabine-Cl is unique due to its specific inhibitory effects on RNA adenosine deaminase 1 (ADAR1), which distinguishes it from other similar compounds. Its unique structure and reactivity make it a valuable tool in scientific research and potential therapeutic applications .
特性
IUPAC Name |
oxolane;trichlorotitanium |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C4H8O.3ClH.Ti/c3*1-2-4-5-3-1;;;;/h3*1-4H2;3*1H;/q;;;;;;+3/p-3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIDYWIPTCYRMQF-UHFFFAOYSA-K |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC1.C1CCOC1.C1CCOC1.Cl[Ti](Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24Cl3O3Ti |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18039-90-2 |
Source


|
| Record name | Trichlorotris(tetrahydrofuran)titanium | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18039-90-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2,3-dihydrothieno[3,4-b][1,4]dioxine;(E)-2-phenylethenesulfonic acid](/img/structure/B8083235.png)
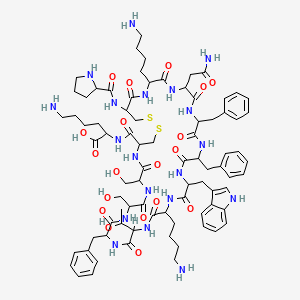
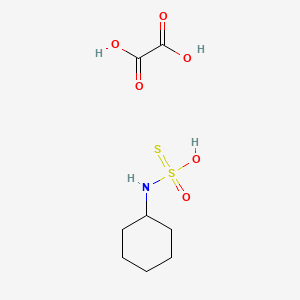
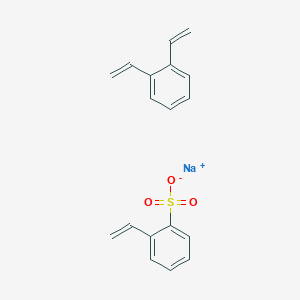
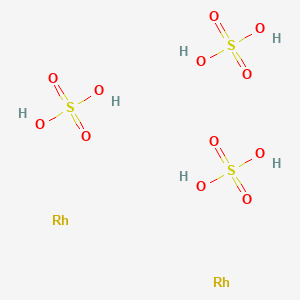
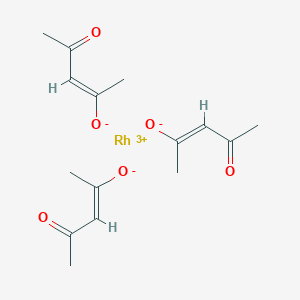
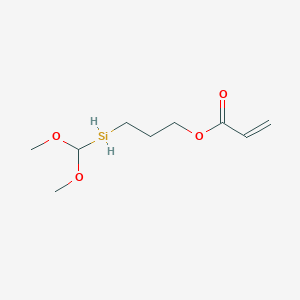

![7-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-fluoro-1H-pyrrolo[2,3-d]pyrimidin-4-one](/img/structure/B8083288.png)
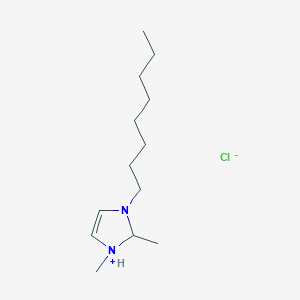
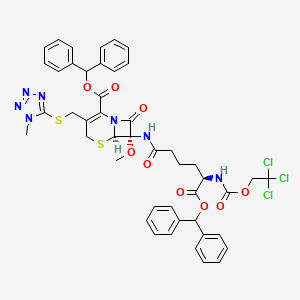
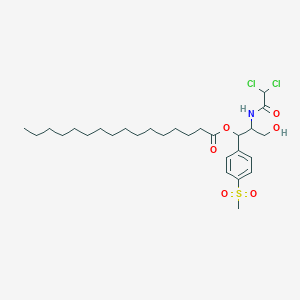
![sodium;2-[(E)-[3-[[bis(carboxymethyl)amino]methyl]-4-hydroxy-5-methylphenyl]-[3-[[bis(carboxymethyl)amino]methyl]-5-methyl-4-oxocyclohexa-2,5-dien-1-ylidene]methyl]benzenesulfonate](/img/structure/B8083311.png)
